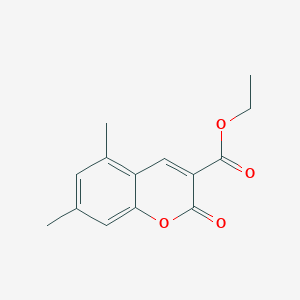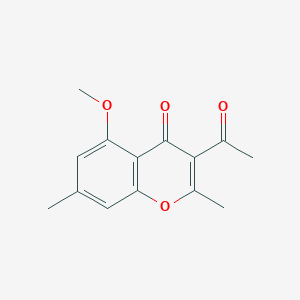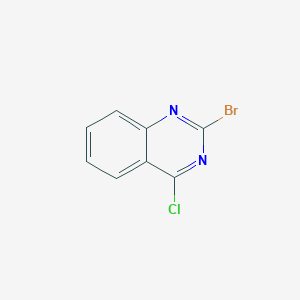
2-Bromo-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. It is a versatile compound used as an intermediate in various chemical reactions and has significant applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For example, 2-trichloromethyl quinazolin-4(3H)-ones can be treated with tetrabutylammonium bromide and tetrabutylammonium iodide in the presence of phosphorus pentoxide in toluene under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including anticancer agents and kinase inhibitors.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of compounds that can be used to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloroquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinazoline
- 4-Bromoquinazoline
- 2,4-Dichloroquinazoline
Uniqueness
2-Bromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This dual halogenation provides enhanced reactivity and selectivity in various chemical reactions compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C8H4BrClN2 |
|---|---|
Molekulargewicht |
243.49 g/mol |
IUPAC-Name |
2-bromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H |
InChI-Schlüssel |
RUJUBVLJDRNMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




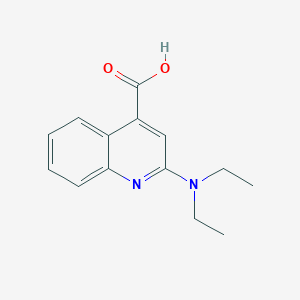




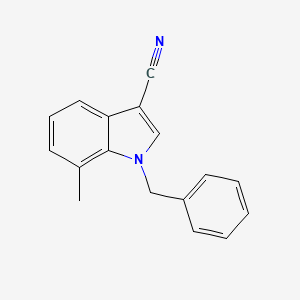


![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
